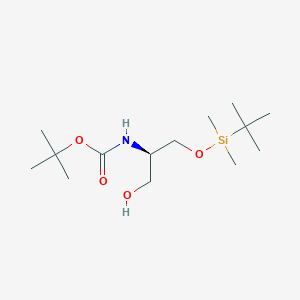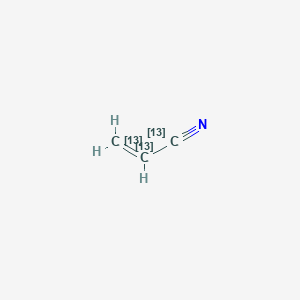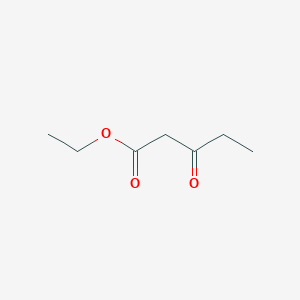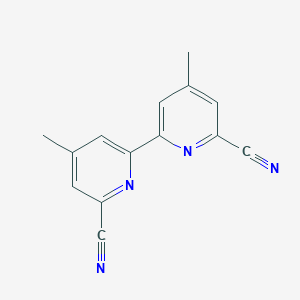
6,6'-Dicyano-4,4'-dimethyl-2,2'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
'6,6'-Dicyano-4,4'-dimethyl-2,2'-bipyridine', commonly known as DCB, is a heterocyclic compound that has gained significant attention in the field of organic chemistry due to its unique chemical properties. DCB is a highly conjugated molecule that possesses excellent electron-accepting abilities, making it an ideal candidate for various applications in different fields.
作用機序
DCB acts as an electron acceptor due to its highly conjugated structure. It can accept electrons from other molecules, leading to the formation of radical cations. These radical cations can further react with other molecules, leading to the formation of new compounds.
Biochemical and Physiological Effects:
DCB has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit antibacterial and antifungal properties. DCB has also been shown to inhibit the growth of cancer cells in vitro.
実験室実験の利点と制限
DCB possesses several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield. It also possesses excellent electron-accepting abilities, making it an ideal candidate for various applications in different fields. However, DCB is a toxic compound that requires proper handling and disposal.
将来の方向性
DCB has several potential future directions. It can be employed as a building block in the synthesis of new organic compounds with unique properties. DCB can also be used as a catalyst in various chemical reactions, leading to the development of new synthetic methodologies. Further studies are required to explore the biochemical and physiological effects of DCB and its potential applications in medicine.
合成法
DCB can be synthesized through different methods, including the reaction of 4,4'-dimethyl-2,2'-bipyridine with cyanogen bromide or the reaction of 4,4'-dimethyl-2,2'-bipyridine with nitromethane followed by the reduction of the nitro group to an amino group. The latter method is more commonly used due to its simplicity and high yield.
科学的研究の応用
DCB has been widely used in scientific research due to its unique properties. It has been employed as a building block in the synthesis of various organic compounds, including conducting polymers, organic semiconductors, and dyes. DCB has also been used as a catalyst in various chemical reactions, including the oxidation of alcohols and the reduction of nitro compounds.
特性
CAS番号 |
143578-41-0 |
|---|---|
製品名 |
6,6'-Dicyano-4,4'-dimethyl-2,2'-bipyridine |
分子式 |
C14H10N4 |
分子量 |
234.26 g/mol |
IUPAC名 |
6-(6-cyano-4-methylpyridin-2-yl)-4-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C14H10N4/c1-9-3-11(7-15)17-13(5-9)14-6-10(2)4-12(8-16)18-14/h3-6H,1-2H3 |
InChIキー |
CUVQMRAQEXFPQF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=C1)C2=CC(=CC(=N2)C#N)C)C#N |
正規SMILES |
CC1=CC(=NC(=C1)C2=CC(=CC(=N2)C#N)C)C#N |
同義語 |
6,6'-DICYANO-4,4'-DIMETHYL-2,2'-BIPYRIDINE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




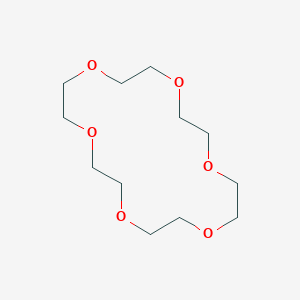
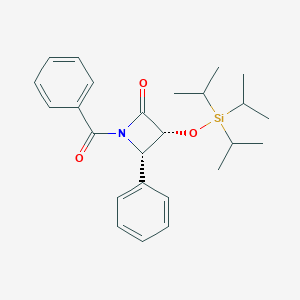

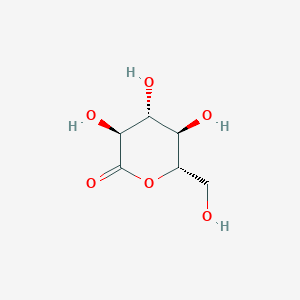
![1-bromo-2-[(E)-2-nitroethenyl]benzene](/img/structure/B118747.png)
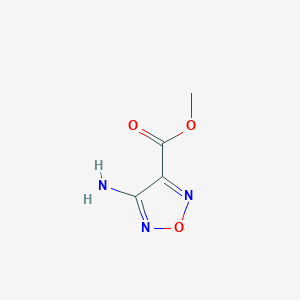

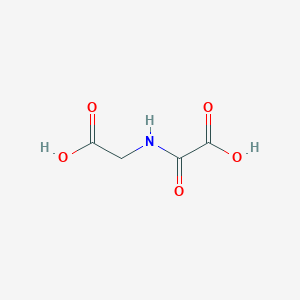

![6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B118772.png)
